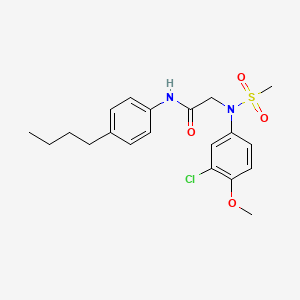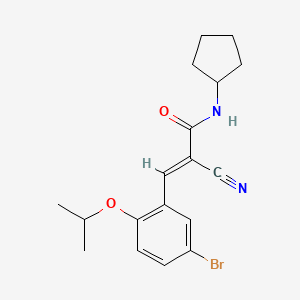![molecular formula C16H19N5OS B4610642 2,2,4-trimethyl-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B4610642.png)
2,2,4-trimethyl-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2-dihydroquinoline
説明
2,2,4-trimethyl-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2-dihydroquinoline is a useful research compound. Its molecular formula is C16H19N5OS and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.13103142 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organosilicon Derivatives of Tetrahydro(iso)quinoline
Organosilicon lipid-like derivatives of hydroxyethyl tetrahydro(iso)quinoline have shown potential in facilitating the penetration of biologically active small molecules through the plasma membrane. These derivatives have been evaluated for cytotoxicity, exhibiting high selective cytotoxicity towards tumor cells, and screened for antimicrobial activity against bacterial and fungal strains. Their use could be further explored as monotherapeutic agents for infections in cancer patients, highlighting their significance in drug delivery applications (Zablotskaya et al., 2018).
Tetrahydroquinoline and Isoquinoline Derivatives
Research into tetrahydroquinoline and isoquinoline derivatives has identified these compounds as privileged scaffolds in drug discovery. Initially known for neurotoxicity, certain derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline have been found to possess Parkinsonism-preventing properties in mammals. The fused tetrahydroisoquinolines have been studied for their roles as anticancer antibiotics, with significant progress in drug discovery for cancer and CNS disorders. This includes the approval of trabectedin for soft tissue sarcomas, indicating their potential across a range of therapeutic areas (Singh & Shah, 2017).
Antitumor Activity of Quinazolinone Analogues
A series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for in vitro antitumor activity. Compounds demonstrated significant broad-spectrum antitumor activity, with some being nearly 1.5–3.0-fold more potent compared with the control, indicating their potential in antitumor applications (Al-Suwaidan et al., 2016).
特性
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-1-(2,2,4-trimethylquinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c1-11-9-16(2,3)21(13-8-6-5-7-12(11)13)14(22)10-23-15-17-18-19-20(15)4/h5-9H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUOPXFDMDVUTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)CSC3=NN=NN3C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-methoxyphenyl)-2-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4610562.png)
![2-(1,3-benzodioxol-5-yl)-7-chloro-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4610576.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4610593.png)
![4-[methyl(methylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4610603.png)
![1-[(4-chlorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4610611.png)


![4-[(4-sec-butoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B4610628.png)
![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4610635.png)
![N-[4-(benzyloxy)phenyl]-N'-(4-bromo-2-chlorophenyl)thiourea](/img/structure/B4610639.png)

![ethyl 4-{[(2-{[(3-fluorobenzyl)thio]acetyl}hydrazino)carbonyl]amino}benzoate](/img/structure/B4610653.png)
![N-{2-[(2-methylbenzyl)thio]ethyl}methanesulfonamide](/img/structure/B4610669.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4610685.png)
